![molecular formula C14H19BO3 B2696316 (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol CAS No. 933986-82-4](/img/structure/B2696316.png)
(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol
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Overview
Description
The compound contains a phenol group, which is an aromatic ring (benzene) with a hydroxyl group (-OH) attached. It also contains a vinyl group (ethene), which is a carbon-carbon double bond, and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron atom surrounded by two oxygen atoms and a carbon ring. The (E) in the name indicates the geometry around the carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the carbon-carbon double bond and the aromatic ring. This could give the compound unique optical and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with phenol groups can undergo reactions such as E1 and E2 elimination, nucleophilic substitution, and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make the compound somewhat acidic .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Structural Analysis : This compound has been utilized in the synthesis and structural characterization of various chemical entities. Studies have shown the synthesis of related compounds, confirming their structure through spectroscopy and X-ray diffraction. These processes involve detailed vibrational, geometrical, and conformational analyses (Wu et al., 2021).
Crystal Structure and DFT Studies : Another application includes the synthesis of derivatives with detailed crystal structure determination and Density Functional Theory (DFT) studies. These studies focus on the molecular structure and physicochemical properties of the compounds (Liao et al., 2022).
Advanced Material Development
Fluorescence Probe Development : This compound is instrumental in the development of near-infrared fluorescent probes. These probes are used for applications like detecting specific substances in real samples and imaging in biological systems such as zebrafish (Tian et al., 2017).
Material Synthesis for Electronics : It plays a significant role in synthesizing materials that could be essential for electronic applications. This includes the creation of polymers and other materials with unique electronic properties for use in devices and sensors (Cheng et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10,16H,1-4H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDJHWXECJJTCD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933986-82-4 |
Source
|
Record name | 4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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